S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate
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Overview
Description
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate is a chemical compound known for its unique structure and properties It consists of a cyclohexyl ring, a phenyl group, and a phosphinothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate typically involves the reaction of cyclohexanone with phenylphosphinothioic acid in the presence of an ethylating agent. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphinothioate group to phosphine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted cyclohexyl and phenyl derivatives.
Scientific Research Applications
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity. The phosphinothioate group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This leads to changes in cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (S)-(1-hydroxycyclohexyl)phenylphosphinate
- 1-Hydroxycyclohexyl phenyl ketone
- Cyclohexyl phenyl phosphine oxide
Uniqueness
S-Ethyl (1-hydroxycyclohexyl)phenylphosphinothioate stands out due to its unique combination of a cyclohexyl ring, phenyl group, and phosphinothioate moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
88237-84-7 |
---|---|
Molecular Formula |
C14H21O2PS |
Molecular Weight |
284.36 g/mol |
IUPAC Name |
1-[ethylsulfanyl(phenyl)phosphoryl]cyclohexan-1-ol |
InChI |
InChI=1S/C14H21O2PS/c1-2-18-17(16,13-9-5-3-6-10-13)14(15)11-7-4-8-12-14/h3,5-6,9-10,15H,2,4,7-8,11-12H2,1H3 |
InChI Key |
GLLOCXARUGJSPD-UHFFFAOYSA-N |
Canonical SMILES |
CCSP(=O)(C1=CC=CC=C1)C2(CCCCC2)O |
Origin of Product |
United States |
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